![molecular formula C18H23Cl2N3O4S B2507383 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1215755-60-4](/img/structure/B2507383.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as thiazolidine-2,4-dione carboxamide and amino acid derivatives, has been achieved using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which is characterized by chromatographic and spectrometric methods, and elemental analysis . This suggests that a similar approach could potentially be used for the synthesis of the compound , with the possibility of high yields and precise characterization.

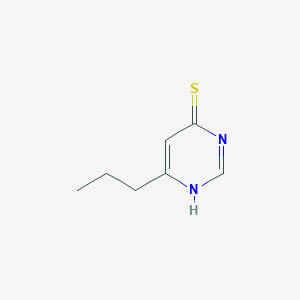

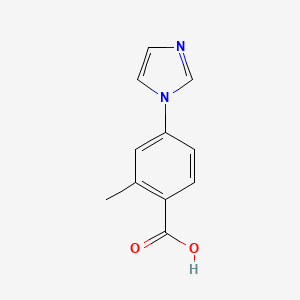

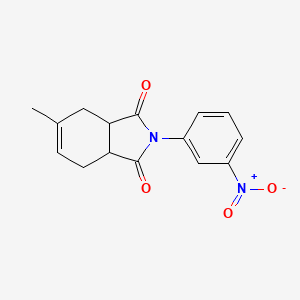

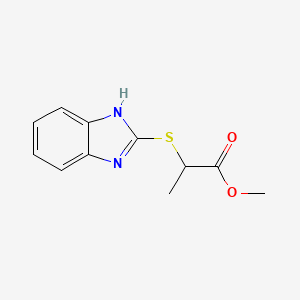

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been shown to be crucial for their biological activity . The presence of a thiazole ring in the compound of interest indicates that it may share some structural similarities with the compounds studied in the provided papers. These structural features could be important for the compound's interaction with biological targets.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the specific compound, they do mention the synthesis of N-methoxy-N-methylamides from carboxylic acids . This indicates that the compound may also undergo reactions typical of carboxamides, such as hydrolysis or reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure, including the presence of a thiazole ring, methoxy groups, and an amide linkage. These features can affect solubility, stability, and reactivity. The antimicrobial and antifungal activities of similar compounds have been evaluated, showing weak to moderate activity against certain bacteria and fungi . This suggests that the compound may also possess such properties, although specific studies would be required to confirm this.

Applications De Recherche Scientifique

Synthesis and Potential Therapeutic Applications

Chemical Synthesis and Biological Activities

A study by Abu‐Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating their anti-inflammatory and analgesic activities. These compounds, including derivatives of benzodifuranyl and thiazolopyrimidines, exhibit significant COX-2 selectivity and analgesic properties, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidepressant Discovery

Research by Mahesh et al. (2011) highlights the design and synthesis of 3-ethoxyquinoxalin-2-carboxamides as novel 5-HT3 receptor antagonists with potential antidepressant activity. The study provides insights into the ligand-based approach for designing these compounds and their pharmacological evaluation, showing promise for the development of new antidepressants (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

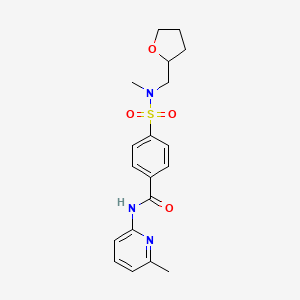

Serotonin-3 (5-HT3) Receptor Antagonists

Kuroita et al. (2010) synthesized a series of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, evaluating them for their serotonin-3 (5-HT3) receptor binding affinity. These compounds were found to be potent 5-HT3 receptor antagonists, suggesting their potential use in therapeutic applications related to serotonin regulation (Kuroita, Sakamori, & Kawakita, 2010).

Propriétés

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O4S.ClH/c1-21(2)7-4-8-22(17(23)14-11-25-9-10-26-14)18-20-15-13(24-3)6-5-12(19)16(15)27-18;/h5-6,11H,4,7-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUWARRIULZIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=COCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)